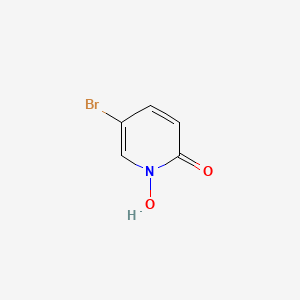

5-Bromo-1-hydroxypyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

874493-49-9 |

|---|---|

Molecular Formula |

C5H4BrNO2 |

Molecular Weight |

189.99 g/mol |

IUPAC Name |

5-bromo-1-hydroxypyridin-2-one |

InChI |

InChI=1S/C5H4BrNO2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H |

InChI Key |

TYSIOVAYSVFULC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)O |

Origin of Product |

United States |

Contextualization Within the Pyridinone Class of Heterocycles

5-Bromo-1-hydroxypyridin-2(1H)-one belongs to the pyridinone family, a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.gov Pyridinones exist as two primary regioisomers, the 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. nih.gov The subject of this article is a derivative of the 2-pyridinone scaffold.

The parent compound, 2-pyridinone, can exist in tautomeric equilibrium with its aromatic form, 2-hydroxypyridine. wikipedia.org However, for this compound, the presence of a hydroxyl group on the nitrogen atom (the "1-position") locks the ring in the pyridinone form. This N-hydroxylation is a critical structural feature, influencing the compound's electronic properties and its interactions with other molecules. Furthermore, the bromine atom at the 5-position introduces additional modifications to the molecule's reactivity and potential biological activity. ontosight.ai

Pyridinone-containing compounds have demonstrated a wide array of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. nih.gov Their utility in medicinal chemistry is enhanced by the fact that the pyridinone scaffold can serve as both a hydrogen bond donor and acceptor, and its physicochemical properties can be fine-tuned through substitution at various positions on the ring. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₄BrNO₂ | 189.996 | 874493-49-9 |

| 5-Bromo-2(1H)-pyridone | C₅H₄BrNO | 174.00 | 13466-38-1 |

| 1-Hydroxy-2(1H)-pyridinone | C₅H₅NO₂ | 111.10 | Not Available |

| 2-Pyridone | C₅H₅NO | 95.10 | 142-08-5 |

Contemporary Academic Significance of Brominated Hydroxypyridinones

Direct Halogenation Protocols

Direct halogenation offers a straightforward approach to introduce a bromine atom onto the pyridinone ring. These methods focus on achieving high regioselectivity and efficiency.

Regioselective Bromination of Pyridinone Precursors

The direct bromination of 1-hydroxypyridin-2(1H)-one is a common method for synthesizing the target compound. The regioselectivity of this electrophilic substitution is crucial. The use of brominating agents like N-bromosuccinimide (NBS) allows for the selective introduction of a bromine atom at the C5 position of the pyridinone ring. The reaction conditions, such as solvent and temperature, are optimized to maximize the yield of the desired 5-bromo isomer and minimize the formation of other brominated byproducts.

Another approach involves the bromination of aromatic compounds using hexamethylenetetramine–bromine (HMTAB) in dichloromethane, which offers regioselectivity dependent on temperature and substrate substituents. researchgate.net For instance, the bromination of 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide can yield 5-bromo-2-hydroxypyrimidine. patsnap.comgoogle.com

Researchers have also explored the use of tetrabutylammonium (B224687) tribromide (TBATB) for the regioselective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, achieving high yields of C3-brominated products. nih.govnih.gov This suggests the potential for similar reagents in the selective bromination of pyridinone precursors.

| Precursor | Reagent | Product | Key Features |

| 1-Hydroxypyridin-2(1H)-one | N-Bromosuccinimide (NBS) | This compound | High regioselectivity for the C5 position. |

| 2-Hydroxypyrimidine | Hydrobromic acid, Hydrogen peroxide | 5-Bromo-2-hydroxypyrimidine | One-step synthesis to a brominated precursor. patsnap.comgoogle.com |

| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide (TBATB) | C3-brominated pyrrolo[1,2-a]quinoxaline | High selectivity and good yields under mild conditions. nih.govnih.gov |

Photo-Catalyzed Bromination Approaches for Pyridinone Systems

Visible-light-induced photocatalysis has emerged as a powerful tool for various organic transformations, including halogenation. mdpi.com These methods offer mild reaction conditions and high selectivity. In the context of pyridinone systems, photocatalytic bromination can be achieved using a suitable photocatalyst and a bromine source. The mechanism often involves the generation of a bromine radical, which then reacts with the pyridinone substrate. This approach can potentially offer alternative selectivities compared to traditional electrophilic bromination methods. While specific examples for the direct photo-catalyzed bromination of 1-hydroxypyridin-2(1H)-one are not extensively detailed in the provided results, the general principles of metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, suggest its applicability. princeton.edu This technique has been used for C(sp2)−C(sp3) decarboxylative cross-coupling and could be adapted for C-H bromination. princeton.edu

Multi-Step Synthetic Sequences from Precursors

Multi-step syntheses provide greater flexibility in introducing various functional groups and controlling the final structure of the target molecule.

Pathways from 2-Amino-5-bromopyridine (B118841) Derivatives

One of the most common and versatile starting materials for the synthesis of 5-bromo-substituted pyridinones is 2-amino-5-bromopyridine. researchgate.netorgsyn.org This precursor can be prepared by the bromination of 2-aminopyridine (B139424). researchgate.netorgsyn.org

The synthesis of 2-amino-5-bromopyridine itself involves the treatment of 2-aminopyridine with bromine in acetic acid. orgsyn.org The resulting 2-amino-5-bromopyridine can then undergo a series of transformations to yield the desired this compound. For instance, a four-step synthesis to produce 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine has been reported, involving protection of the amino group, methoxylation, deprotection, and demethylation. asianpubs.orgresearchgate.net Another method involves the diazotization of 2-amino-5-bromopyridine followed by hydrolysis to give 5-bromo-2-hydroxypyridine, which exists in equilibrium with its tautomer, 5-bromo-2(1H)-pyridone. sigmaaldrich.comtcichemicals.com Subsequent N-hydroxylation would lead to the final product.

A detailed pathway involves the nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate can be a precursor for further functionalization. Another route involves the conversion of 2-amino-5-bromopyridine to 2-hydroxy-5-bromopyridine, which can then be N-hydroxylated. A method for synthesizing 2-hydroxy-5-bromopyridine from 2-amino-5-bromopyridine is not straightforward due to side reactions. researchgate.net However, a two-step process starting from 2-hydroxyl-3-nitro-5-bromopyridine, involving reduction of the nitro group followed by de-bromination and hydroxylation, has been described to produce 3-amino-2-hydroxypyridine. google.com

| Starting Material | Key Intermediates | Final Product (or precursor) | Reference |

| 2-Aminopyridine | 2-Amino-5-bromopyridine | This compound | researchgate.netorgsyn.org |

| 2-Amino-5-bromopyridine | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, 2-Amino-5-methoxypyridine | 2-Amino-5-hydroxypyridine | asianpubs.orgresearchgate.net |

| 2-Amino-5-bromopyridine | 2-Amino-5-bromo-3-nitropyridine | Further functionalized pyridines | orgsyn.org |

Synthesis via N-Oxidation of 2-Chloropyridine Intermediates

Another synthetic strategy involves the N-oxidation of a substituted 2-chloropyridine. The synthesis of 2-chloropyridine-N-oxide is a well-established process, often utilizing hydrogen peroxide and a catalyst like tungstic acid. guidechem.com For the synthesis of the target compound, a suitable starting material would be 2-chloro-5-bromopyridine. The N-oxidation of this intermediate would yield 5-bromo-2-chloropyridine (B1630664) N-oxide. scbt.com Subsequent hydrolysis of the chloro group at the C2 position would then furnish this compound. The oxidation of halopyridines to their corresponding N-oxides can also be achieved using peracetic acid generated in-situ. google.com

| Starting Material | Key Intermediate | Product | Key Reaction |

| 2-Chloro-5-bromopyridine | 5-Bromo-2-chloropyridine N-oxide scbt.com | This compound | N-oxidation followed by hydrolysis |

Cyclic Condensation and Ring-Forming Reactions for the Pyridinone Core

The construction of the pyridinone ring itself is a fundamental aspect of synthesizing derivatives like this compound. Various condensation reactions are employed to build the heterocyclic core. acsgcipr.orgbaranlab.org These methods often involve the reaction of dicarbonyl compounds with amines or ammonia (B1221849) derivatives. baranlab.org

The Hantzsch pyridine (B92270) synthesis and its variations, for example, involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org Modifications to this method allow for the synthesis of asymmetrical pyridines. baranlab.org

The Dieckmann condensation, an intramolecular Claisen condensation, is particularly useful for forming five- or six-membered rings. masterorganicchemistry.comlibretexts.org This reaction can be applied to diesters to create cyclic β-keto esters, which are valuable intermediates for further elaboration into substituted pyridinones. libretexts.org

Ring transformation reactions of other heterocyclic systems, such as pyrimidines, can also lead to the formation of pyridinone structures. wur.nl These reactions can be initiated by nucleophilic attack, leading to ring-opening and subsequent re-cyclization to a new heterocyclic system. wur.nl

While these are general strategies for forming the pyridinone core, their application to the specific synthesis of this compound would require the use of appropriately substituted starting materials that already contain the bromine atom or a group that can be readily converted to it.

| Reaction Type | Description | Resulting Structure |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, a β-ketoester, and a β-enamino ester. baranlab.org | Dihydropyridine, then oxidized to a pyridine. |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester. masterorganicchemistry.comlibretexts.org | Cyclic β-keto ester. libretexts.org |

| Ring Transformation | Nucleophilic attack on a pyrimidine (B1678525) ring followed by ring-opening and re-cyclization. wur.nl | Can lead to various heterocyclic systems, including pyridinones. |

Advanced Functionalization and Derivatization Strategies

The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of the chemical space around this privileged core. Advanced methodologies, including organometallic cross-coupling reactions and nucleophilic substitutions, are pivotal in these synthetic endeavors.

Halogen-Magnesium Exchange Reactions for C5 Functionalization

Halogen-magnesium exchange is a powerful technique for the formation of Grignard reagents, which are highly reactive nucleophiles. In the context of this compound, this reaction would transform the C-Br bond into a C-MgBr bond, creating a potent nucleophilic center at the C5 position. This Grignard reagent can then react with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. While direct examples for this specific compound are not prevalent in the reviewed literature, the principle is a fundamental strategy in organic synthesis. The electron-poor palladium(0) complex L3Pd, where L is tris[3,5-bis(trifluoromethyl)phenyl]phosphine, has been shown to react with Grignard reagents (RMgX) via transmetalation to form anionic organopalladates [L2PdR]−. nih.gov This indicates the feasibility of using Grignard reagents derived from bromo-pyridones in palladium-catalyzed reactions.

Cross-Coupling Methodologies

Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry. fiveable.me These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fiveable.melibretexts.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures. fiveable.me These reactions typically involve an oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com The versatility of these reactions allows for the coupling of a wide range of substrates. fiveable.me For instance, various palladium catalysts are widely used in Suzuki coupling, with the reactivity of the halogen leaving group following the order: I > Br > OTf > Cl > F. libretexts.org

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov This methodology is exceptionally effective for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. nih.gov

In the context of pyridinone synthesis, the Suzuki-Miyaura reaction has been successfully employed. For example, halogenated 2,3-dimethoxypyridines have been treated with arylboronic acids under Suzuki coupling conditions to produce aryl-substituted pyridines, which are then demethylated to yield the desired 3-hydroxypyridin-2(1H)-ones. nih.gov This demonstrates the applicability of this reaction to the pyridinone core. The reaction is compatible with a wide range of functional groups and can be carried out under mild conditions. nih.gov The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields for specific substrates, including challenging heteroaryl couplings. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Brominated Pyridine Derivatives

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Arylated 2,6-dimethylpyridines | Varies | beilstein-journals.org |

| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-phenyl-6H-1,2-oxazines | 77-82% | nih.gov |

| Aryl/heteroaryl bromides | Arylboronic acids | PdNP@PPh₂-SiO₂ | K₂CO₃ | Toluene/Water | Biaryls/heterobiaryls | Good to Excellent | researchgate.net |

| Heteroaryl bromides | Neopentyl heteroarylboronic esters | Buchwald precatalyst | TMSOK | 1,4-dioxane | Heteroaryl-heteroaryl compounds | 81-89% | nih.gov |

Nucleophilic Substitution Reactions

The bromine atom at the C5 position of a pyridinone ring can also be susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less common than cross-coupling reactions for aryl bromides unless the ring is sufficiently activated by electron-withdrawing groups. In some cases, nucleophiles can directly displace the bromide. For instance, the synthesis of certain 3,5-disubstituted pyridin-2(1H)-ones involves the replacement of a leaving group at the 5-position with an amine. nih.gov While not a direct substitution on this compound, this illustrates the potential for nucleophilic substitution pathways in related systems.

Derivatizations via Isocyanates and Sulfonyl Chlorides

The hydroxyl group of 1-hydroxypyridin-2(1H)-one offers a prime site for derivatization. Reactions with isocyanates (R-N=C=O) would lead to the formation of carbamate (B1207046) esters, while reactions with sulfonyl chlorides (R-SO₂Cl) would yield sulfonate esters. These derivatizations can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which can be crucial for various applications. These types of derivatizations are standard procedures in medicinal chemistry for structure-activity relationship (SAR) studies.

Tautomerism and Isomerization Studies

The presence of a hydroxyl group on the nitrogen atom and a carbonyl group within the pyridinone ring sets the stage for interesting tautomeric equilibria.

Keto-Enol Tautomerism and Equilibrium Analysis

This compound can exist in two primary tautomeric forms: the pyridinone (keto) form and the hydroxypyridine (enol) form. The equilibrium between these two forms is a dynamic process influenced by various factors, including solvent polarity. wuxibiology.comnih.gov Generally, the pyridinone form is favored in polar solvents, while the hydroxypyridine form can be more prevalent in nonpolar environments. nih.gov The interconversion involves a proton transfer between the nitrogen and oxygen atoms. nih.gov

The relative stability of these tautomers is a delicate balance of aromaticity and bond energies. The hydroxypyridine form benefits from the aromaticity of the pyridine ring. wuxibiology.com Conversely, the pyridinone form possesses a strong carbon-oxygen double bond. wuxibiology.com Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the energy difference between the two tautomers is small, with the enol form being slightly favored in the gas phase. nih.gov However, in aqueous solution, the pyridone form is significantly more stable. nih.gov

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the pyridinone ring plays a crucial role in shifting the tautomeric equilibrium. Electron-withdrawing groups, such as the bromo substituent at the 5-position, can influence the acidity of the N-H proton and the electron density distribution within the ring, thereby affecting the relative stability of the keto and enol forms. semanticscholar.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The pyridine ring, being electron-deficient compared to benzene (B151609), exhibits distinct reactivity towards electrophilic and nucleophilic reagents.

In general, electrophilic aromatic substitution on the pyridine ring is disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org For this compound, the existing bromo and hydroxylamino substituents would further influence the regioselectivity of any potential electrophilic attack. The hydroxylamino group is an activating group, while the bromo group is a deactivating ortho-, para-director. libretexts.org

Radical Reactions and Radical Precursor Chemistry

The carbon-bromine bond in this compound can be a focal point for radical chemistry. Halogenated pyridines are known to serve as precursors for pyridyl radicals through single-electron reduction. nih.gov These pyridyl radicals are versatile intermediates that can participate in various reactions, including additions to alkenes and alkynes. nih.gov

The formation of a pyridyl radical from this compound would involve the homolytic cleavage of the C-Br bond, a process that can be initiated by photoredox catalysis or other radical initiation methods. nih.govyoutube.com The resulting radical, centered on the C5 position of the pyridinone ring, could then engage in subsequent bond-forming reactions. The reactivity and selectivity of these radical reactions are often influenced by the reaction conditions, including the solvent and the nature of the radical trap. nih.gov

Coordination Chemistry and Ligand Properties

The 1-hydroxypyridin-2(1H)-one (1,2-HOPO) scaffold is a well-established and highly effective chelating agent for a variety of metal ions, particularly hard Lewis acids. nih.gov

Metal Chelation Characteristics of Hydroxypyridinones

The 1-hydroxy-2-oxo arrangement of functional groups in the 1,2-HOPO moiety provides a bidentate binding site for metal ions. nih.gov These ligands have a high affinity for trivalent metal ions such as iron(III). nih.gov The deprotonation of the hydroxyl group is necessary for chelation to occur. nih.gov The resulting metal complexes often exhibit high stability.

The introduction of a bromo substituent at the 5-position of the 1,2-HOPO ring can be expected to modulate the ligand's electronic properties and, consequently, its metal-chelating ability. The electron-withdrawing nature of the bromine atom could influence the pKa of the hydroxyl group, affecting the pH at which metal chelation becomes favorable. While specific studies on the metal complexes of this compound are not detailed in the provided search results, the general principles of hydroxypyridinone coordination chemistry suggest it would be a competent ligand for various metal ions. The thione analogue, N-hydroxypyridine-2-thione, and its metal complexes have also been investigated, highlighting the versatility of this ligand scaffold. mdpi.com

Complexation with Transition Metals

The coordination chemistry of 1-hydroxypyridin-2(1H)-ones (1,2-HOPOs), the parent class of this compound, has been a subject of significant interest due to their potent metal-chelating properties. These compounds act as bidentate ligands, coordinating to metal ions through the deprotonated hydroxyl and carbonyl oxygen atoms to form a stable five-membered chelate ring. While specific research on the transition metal complexes of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other 1,2-HOPO derivatives.

The 1,2-HOPO ligands are known to be particularly effective chelators for hard Lewis acidic metal ions. kcl.ac.ukmdpi.com This includes a high affinity for trivalent metal ions such as iron(III) and aluminum(III), as well as for various other transition metals. mdpi.comresearchgate.netrsc.org The formation of these complexes is generally favorable, resulting in thermodynamically stable species. mdpi.com The general coordination behavior involves the deprotonation of the N-hydroxyl group, allowing the resulting anion to bind to a metal center. rsc.org

The presence of the bromo substituent at the 5-position of the pyridinone ring in this compound is expected to influence its electronic properties and, consequently, its complexation behavior. The electron-withdrawing nature of the bromine atom would likely increase the acidity of the N-hydroxyl proton, potentially facilitating coordination at a lower pH compared to the unsubstituted 1,2-HOPO. This electronic effect could also modulate the stability constants of the resulting metal complexes.

Interactive Data Table: Research Findings on Hydroxypyridinone-Metal Complexation

As specific experimental data for the complexation of this compound with transition metals is not available in the reviewed literature, a data table for this specific compound cannot be provided. The table below summarizes general findings for the broader class of hydroxypyridinone (HOPO) ligands to illustrate their typical coordination behavior.

| Ligand Class | Metal Ion(s) | Key Research Findings |

| 1-Hydroxy-2-pyridinones (1,2-HOPO) | Fe(III) | Forms stable complexes; studied as potential alternatives to nitrocatechols in enzyme inhibitors. nih.gov |

| 3-Hydroxy-4-pyridinones (3,4-HOPO) | Fe(III), Al(III), Zn(II), Cu(II) | High affinity and selectivity for trivalent metal ions; form neutral 3:1 complexes with Fe(III). kcl.ac.ukresearchgate.netrsc.org |

| 2-Pyridonates | Ru, Ir, Cu, Ni | Versatile coordination modes (mononuclear, polynuclear); applications in catalysis. rsc.orgresearchgate.net |

| Hydroxypyridine/pyridone tautomers | Cu(II) | Unusual coordination involving both tautomeric forms of the ligand to the same metal center. tandfonline.com |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 1-hydroxy-2(1H)-pyridinone |

| Iron(III) |

| Aluminum(III) |

| 3-hydroxy-4-pyridinone |

| Zinc(II) |

| Copper(II) |

| Ruthenium |

| Iridium |

| Nickel |

| Nitrocatechol |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Hydroxypyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 5-Bromo-1-hydroxypyridin-2(1H)-one is expected to show distinct signals for the protons on the pyridinone ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the N-hydroxy group. The proton at the C4 position is anticipated to appear as a doublet, coupled to the C3 proton. Similarly, the C6 proton would present as a doublet, coupled to the C3 proton, though with different coupling constants reflecting their dihedral angles. The C3 proton would likely appear as a doublet of doublets.

In ¹³C NMR spectroscopy, five distinct signals are expected for the carbon atoms of the pyridinone ring. The carbonyl carbon (C2) is characteristically found at the most downfield position (lowest magnetic field) due to the strong deshielding effect of the oxygen atom. The carbon atom bearing the bromine (C5) will also be significantly deshielded. The remaining carbons (C3, C4, and C6) will have chemical shifts determined by their position relative to the various functional groups. While specific experimental data for the title compound is not widely published, analysis of related structures provides a basis for predicted chemical shifts.

Predicted NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 - 7.0 (dd) | 110 - 120 |

| H4 | 7.2 - 7.7 (d) | 130 - 140 |

| H6 | 7.5 - 8.0 (d) | 140 - 150 |

| N-OH | 9.0 - 11.0 (br s) | - |

| C2 (=O) | - | 155 - 165 |

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex derivatives, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, revealing neighbor relationships. For this compound, COSY would show correlations between H3-H4 and H3-H6, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal (H3, H4, H6) to its corresponding carbon signal (C3, C4, C6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (like C2 and C5) and for piecing together the molecular framework. For instance, the C2 carbonyl carbon would show correlations to H3 and potentially H6, confirming the structure of the pyridinone ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the energy of these vibrations, providing a molecular fingerprint.

For this compound, key vibrational modes include:

O-H Stretching: A broad band is expected in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) corresponding to the N-hydroxy group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. mewaruniversity.org

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the pyridinone ring is expected around 1650-1680 cm⁻¹. mewaruniversity.org

C=C and C-N Ring Stretching: Vibrations from the aromatic ring system are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500-650 cm⁻¹.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | IR, Raman | 3000 - 3100 | Medium |

| C=O stretch | IR, Raman | 1650 - 1680 | Strong |

| C=C / C-N ring stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-O stretch (N-OH) | IR | 1150 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb light to promote electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org

The conjugated system of the this compound ring acts as a chromophore. The expected electronic transitions include:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically result in strong absorption bands. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (e.g., from the oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. libretexts.org

The position of the maximum absorbance (λmax) is sensitive to the solvent and the substituents on the chromophore. Studies on similar 1-hydroxypyridine-2(1H)-thione derivatives show that electron-withdrawing groups can cause a red shift (shift to longer wavelengths) of the lowest energy absorption band. vanderbilt.edu

Expected Electronic Transitions for this compound

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220 - 280 | High (>10,000) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound (C₅H₄BrNO₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity, separated by two mass units.

Electron ionization (EI) would likely induce fragmentation of the molecule. Plausible fragmentation pathways could include the loss of small, stable neutral molecules or radicals.

Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₅H₄⁷⁹BrNO₂]⁺ | 188.94 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | [C₅H₄⁸¹BrNO₂]⁺ | 190.94 | Molecular ion with ⁸¹Br isotope. |

| [M-O]⁺ | [C₅H₄⁷⁹BrNO]⁺ | 172.95 | Loss of an oxygen atom. |

| [M-CO]⁺ | [C₄H₄⁷⁹BrN]⁺ | 160.95 | Loss of carbon monoxide. |

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure of this compound would reveal:

Molecular Conformation: The planarity or deviation from planarity of the pyridinone ring.

Bond Parameters: Precise measurements of C-C, C-N, C=O, N-O, and C-Br bond lengths and angles, which can provide insight into bond order and hybridization.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, strong intermolecular hydrogen bonding involving the N-hydroxy group and the carbonyl oxygen is highly probable. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may be observed. researchgate.net These interactions are crucial for understanding the physical properties of the solid material.

Typical Data Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Internuclear distances |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Hydrogen Bonding Geometry | Donor-acceptor distances and angles |

Crystal Packing and Intermolecular Interactions

Hydrogen bonding is a predominant feature in the crystal structures of related pyridinone derivatives. The presence of both a hydroxyl group (O-H) and a carbonyl group (C=O), as well as a secondary amine (N-H) in the pyridinone ring, provides ample opportunity for the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of a derivative, 9-(5-Bromo-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione, O—H⋯O and C—H⋯O hydrogen bonds are observed to stack the molecules along the b-axis direction researchgate.net. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, potentially forming dimers or extended chains through N—H⋯O=C or O—H⋯O=C interactions.

The bromine atom at the C5 position is anticipated to participate in halogen bonding. In the aforementioned derivative, Br⋯O halogen bonds contribute to the crystal packing researchgate.net. Such interactions, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like the carbonyl oxygen), are a significant directional force in crystal engineering.

A hypothetical data table summarizing the expected types of intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H | O=C | Formation of dimers or chains |

| Hydrogen Bond | O-H | O=C | Inter- and intramolecular stabilization |

| Halogen Bond | C-Br | O=C | Directional packing and stabilization |

| π–π Stacking | Pyridinone Ring | Pyridinone Ring | Stabilization of layered structures |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is expected to be largely planar. The pyridinone ring itself is inherently aromatic and thus favors a planar geometry to maximize electronic delocalization. Analysis of related structures supports this expectation. For example, in a derivative, the molecule is described as almost planar, with a very small dihedral angle between the pyridine (B92270) and benzene (B151609) rings researchgate.net.

Intramolecular hydrogen bonding can also influence the conformation. An intramolecular O—H⋯N or O—H⋯O=C hydrogen bond could lead to a more rigid and planar conformation of the molecule. Such an interaction is observed in a related structure, N′-[(1E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]isonicotinohydrazide monohydrate, where an intramolecular hydroxy-O—H⋯N(imine) hydrogen bond is evident nih.gov.

Deviations from planarity, if any, would likely be minor and could be influenced by the specific packing forces within the crystal. Torsion angles involving the hydroxyl group and substituent effects from the bromine atom would be key parameters in defining the precise solid-state conformation.

A hypothetical data table of key conformational parameters is provided below to illustrate the type of data that would be obtained from a full crystallographic analysis.

| Torsion Angle | Expected Value (degrees) | Significance |

| C2-N1-O1-H1 | ~0 or ~180 | Defines orientation of the hydroxyl group |

| C4-C5-Br-C6 | ~0 | Indicates planarity of the ring with substituent |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

5-Bromo-1-hydroxypyridin-2(1H)-one serves as a highly adaptable intermediate in organic synthesis due to its distinct reactive sites. The brominated pyridinone core is a recognized scaffold for building biologically active molecules chemimpex.com. The utility of this compound stems from two primary features: the bromine atom on the aromatic ring and the N-hydroxypyridinone moiety itself.

The bromine atom at the C-5 position acts as a crucial handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyridinone derivatives. For instance, halogenated pyridines and pyridinones are common substrates in Suzuki-Miyaura coupling reactions to introduce aryl or heteroaryl groups nih.gov.

The N-hydroxypyridinone ring system is not merely a scaffold but also imparts significant chemical properties. It is a powerful bidentate chelating agent for hard metal ions, a feature that can be retained in the final synthetic products, bestowing them with specific metal-binding capabilities nih.govkcl.ac.uk. The combination of a site for synthetic modification (the bromine atom) and an inherent functional unit (the metal-chelating HOPO ring) makes this compound a prized intermediate for creating complex molecules with tailored properties.

| Reaction Type | Reagent/Catalyst System (Typical) | Group Introduced at C-5 | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl / Heteroaryl | Pharmaceuticals, Ligand Scaffolds |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl | Conjugated Materials, Bio-probes |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | Polymer precursors, Fine chemicals |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino / N-Heterocycle | Biologically active compounds |

Catalytic Applications and Ligand Precursor Design

The most significant chemical characteristic of the 1-hydroxypyridin-2(1H)-one moiety is its exceptional ability to form stable complexes with a variety of metal ions acs.orgnih.gov. As a bidentate chelator, it uses its ortho-positioned keto and hydroxy-N-oxide oxygen atoms to coordinate with metals nih.gov. This makes this compound an ideal precursor for the design of sophisticated ligands for catalysis and metal sequestration.

While the compound itself is not typically a catalyst, it serves as a foundational unit for constructing more complex, polydentate chelators kcl.ac.uk. The design strategy involves using the 1,2-HOPO group as the metal-binding "head" and the bromine atom as an anchor point. Through cross-coupling reactions, this bromo-functionalized HOPO unit can be attached to various molecular backbones or scaffolds, such as tripodal amines or polymeric supports, to create ligands with higher denticity (e.g., tetradentate or hexadentate) kcl.ac.uknih.gov.

These tailored ligands exhibit high affinity and selectivity for specific hard metal ions, including Fe(III), Al(III), Ga(III), and actinides, making them valuable in fields ranging from radiopharmaceuticals to environmental remediation nih.govnih.govmdpi.com. The resulting metal complexes can also possess unique catalytic or photophysical properties. For example, ligands incorporating 1,2-HOPO units have been designed as sensitizers for lanthanide ions like Eu(III), where the organic ligand absorbs light and transfers the energy to the metal ion, resulting in characteristic luminescence nih.gov.

| Ligand Type | Design Principle | Target Metal Ions | Application Area |

|---|---|---|---|

| Hexadentate Tripodal Ligands | Three HOPO units attached to a central scaffold | Fe(III), Ga(III), Pu(IV) | Radiopharmaceuticals, Chelation Therapy nih.govmdpi.com |

| Polymeric Sorbents | HOPO units grafted onto a polymer backbone | Actinides, Heavy Metals | Environmental Remediation mdpi.com |

| Luminescent Probes | HOPO units bridged by a conjugated backbone | Eu(III), Tb(III) | Bio-imaging, Diagnostics nih.gov |

| Functionalized Surfaces | HOPO units attached to silica (B1680970) or other solid supports | Pu(IV), U(VI) | Nuclear Waste Separation ohsu.edu |

Precursors for Complex Heterocyclic Systems

The pyridinone ring in this compound is a stable heterocyclic system, but it can also serve as a template for the synthesis of more complex, fused heterocyclic structures. A common strategy involves the construction of a new ring fused to the pyridinone core. For example, pyridone derivatives can be precursors to pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity nih.gov. This transformation typically involves reacting the pyridone with reagents that provide the necessary atoms to form the adjacent pyrimidine (B1678525) ring, such as guanidine (B92328) or amidines, which react with the carbonyl group and an adjacent activated position on the pyridone ring nih.govwikipedia.org.

Furthermore, ring-opening and subsequent rearrangement or re-cyclization reactions represent another pathway to structural diversification. Although less common for simple pyridinones, complex polycyclic pyridones can undergo transformations where the original ring is opened and reacts with binucleophiles to form new polycyclic systems nih.govnih.govresearchgate.net. The presence of the bromo and N-hydroxy functionalities on this compound offers additional reactive sites that could be exploited in novel synthetic routes to other nitrogen-containing heterocycles.

The dual functionality of this compound makes it an excellent building block for creating advanced functional materials. By incorporating this molecule into a larger structure, such as a polymer or a self-assembled monolayer, materials with tailored metal-binding properties can be fabricated mdpi.comohsu.edu.

The bromine atom allows the molecule to be covalently attached to surfaces or incorporated into polymer chains as a monomer or a pendant group. The resulting materials are decorated with 1,2-HOPO chelating units. These HOPO-functionalized materials have shown remarkable capacity for chelating a wide array of metal ions, enabling the creation of multifunctional networks escholarship.orgacs.org.

Applications of such materials include:

Selective Sorbents: HOPO units have been attached to mesoporous silica supports to create "Self-Assembled Monolayers on Mesoporous Supports" (SAMMS). These materials exhibit high selectivity and rapid sorption kinetics for actinides like plutonium and uranium, making them suitable for nuclear waste remediation ohsu.edu.

Stimuli-Responsive Networks: When incorporated into polymer networks (e.g., hydrogels), the HOPO units can form cross-links upon the addition of metal ions. This metal-ligand interaction can modulate the mechanical, magnetic, and fluorescent properties of the material, creating networks that respond to the presence of specific ions escholarship.orgacs.org.

Sensors and Membranes: The ability to selectively bind certain metals makes these materials promising for applications in chemical sensors and membranes for ion separation escholarship.org.

Reagent in Advanced Analytical Methods

The strong and selective metal-chelating properties of the 1-hydroxypyridin-2-one scaffold are the basis for its use in advanced analytical methods rsc.org. The interaction of 1,2-HOPO derivatives with metal ions can lead to distinct changes in their photophysical properties, such as light absorption or fluorescence, which can be harnessed for quantitative or qualitative analysis rsc.orgresearchgate.net.

This compound can serve as a precursor for chemosensors designed for the selective detection of environmentally or biologically important analytes rsc.org. Upon complexation with a target metal ion, the electronic structure of the HOPO ligand is altered, causing a measurable response. For example, the intrinsic fluorescence of a HOPO-based probe may be quenched or enhanced upon binding to ions like Fe(III) kcl.ac.uk.

The 5-bromo position can be used to tune the sensor's properties or to link it to other molecules, such as a fluorophore, to create a more sophisticated sensor system. Research has focused on developing HOPO-based fluorescent and luminescent probes for the selective determination of a range of metal ions rsc.org.

| Analytical Method | Principle | Target Analytes (for HOPO class) | Role of this compound |

|---|---|---|---|

| Fluorescence Spectroscopy | Change in fluorescence intensity or wavelength upon metal binding. | Fe³⁺, Cu²⁺, Zn²⁺, Eu³⁺, Tb³⁺ rsc.org | Precursor for fluorescent chemosensors. |

| Colorimetric Sensing | Formation of a colored complex with the target metal ion. | Fe(III) mdpi.com | Precursor for colorimetric probes. |

| Solid-Phase Extraction | Immobilized chelator captures metal ions from a solution. | Actinides (Pu, U), Heavy Metals ohsu.edu | Functional precursor for sorbent materials. |

Molecular Interactions and Mechanistic Biological Insights of 5 Bromo 1 Hydroxypyridin 2 1h One Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. For derivatives of the hydroxypyridinone scaffold, SAR studies have revealed critical determinants for their inhibitory potency and selectivity against various biological targets.

Research into 3-hydroxypyridin-2(1H)-one derivatives as inhibitors of influenza A endonuclease has shown that the substitution pattern on the pyridinone ring is crucial for activity. For instance, the introduction of a phenyl group or other large substituents at the 4-position of the ring leads to a significant loss of inhibitory potency. acs.org Conversely, phenyl substitutions at the 5- or 6-positions can result in potent inhibitors with IC50 values below 1.0 μM. acs.org Further studies on aza-analogues, where a ring carbon is replaced by a nitrogen atom, indicate that these modifications can have varied effects. While 5-aza analogues of 6-phenyl-3-hydroxypyridin-2(1H)-ones can show comparable activity, the 6-aza analogues of 5-phenyl-3-hydroxypyridin-2(1H)-ones are generally less active. acs.org

In the context of histone deacetylase (HDAC) inhibitors, SAR studies on the related 3-hydroxypyridin-2-thione (3HPT) scaffold have demonstrated the importance of the linker region and the surface recognition group. nih.gov Early investigations led to compounds with selective activity against HDAC6 or HDAC8. nih.gov It was observed that replacing a phenyl ring with a 1,2,3-triazole ring could abolish HDAC6 activity while improving HDAC8 inhibition, suggesting a divergence in the SAR for different cap groups. nih.gov These findings highlight how modifications distant from the core zinc-binding group can fine-tune the selectivity and potency of the inhibitors. The bromination of heterocyclic cores, as seen in SAR studies of quinoline (B57606) derivatives, is another strategy employed to modulate biological effects, such as enhancing anticancer potential. researchgate.net

Table 1: SAR Insights for Pyridinone Derivatives

| Scaffold/Derivative | Target Enzyme | Key SAR Finding | Reference |

|---|---|---|---|

| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | Substitution at C4 reduces potency; substitution at C5/C6 enhances potency. | acs.org |

| Aza-analogues of phenyl-3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | 5-aza analogues can maintain activity, while 6-aza analogues are less active. | acs.org |

| 3-Hydroxypyridin-2-thione (3HPT) derivatives | Histone Deacetylases (HDACs) | Linker and cap groups are critical for potency and selectivity (HDAC6 vs. HDAC8). | nih.gov |

| Bromo-quinoline derivatives | Topoisomerase I | Bromination of the heterocyclic core can enhance cytotoxic and enzyme-inhibitory effects. | researchgate.net |

Ligand-Target Interactions and Binding Mode Analysis

Understanding how a ligand interacts with its biological target at an atomic level is crucial for rational drug design. For 5-Bromo-1-hydroxypyridin-2(1H)-one and its derivatives, X-ray crystallography and molecular modeling have provided detailed insights into their binding modes.

The endonuclease activity of the influenza virus polymerase is a key target for antiviral drug development, as it is essential for the "cap-snatching" mechanism required for viral transcription. nih.govplos.org This process is dependent on the presence of divalent metal ions, typically manganese (Mn²⁺), in the enzyme's active site. plos.org

Derivatives of 3-hydroxypyridin-2(1H)-one have been identified as effective inhibitors that function by chelating these essential metal ions. acs.org Fragment screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand, and subsequent optimization led to the discovery of its bromine derivative, which showed stronger electron density in crystallographic studies and an IC50 value of 16 μM. nih.gov

Structural analysis revealed a unique binding mode for the bromo-derivative within the endonuclease active site of the influenza PA subunit. nih.gov The inhibitor coordinates with two metal ions (M1 and M2) through its hydroxypyridinone core, a common mechanism for this class of inhibitors. nih.gov However, a striking feature of its binding is a ~50° tilt of the pyridinone ring towards Histidine 41 (His41), an invariant and crucial metal-chelating residue. nih.gov This orientation facilitates favorable π-stacking interactions between the aromatic ring of the inhibitor and the side chain of His41. nih.gov Furthermore, the inhibitor forms a hydrogen bond with the side chain of Lysine (B10760008) 134 (Lys134). nih.gov This distinct binding mode, involving chelation, π-stacking, and hydrogen bonding, provided a new avenue for designing novel classes of influenza endonuclease inhibitors. nih.gov

Bromodomains are epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription. uzh.ch They have emerged as attractive therapeutic targets for cancer and inflammatory diseases. uzh.chnih.gov The pyridinone scaffold has been investigated for its potential to inhibit bromodomain-containing proteins.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors to their target proteins. nih.gov Studies on pyridinone-like scaffold inhibitors targeting the BRD9 bromodomain have elucidated key interactions necessary for binding affinity. nih.gov These simulations reveal that the stability of the inhibitor-protein complex is anchored by a stable hydrogen bond between the carbonyl group of the inhibitor and the side chain of a conserved asparagine residue (Asn100 in BRD9). nih.gov

Furthermore, a strong π-π stacking interaction is commonly observed between the aromatic ring of the inhibitor and a conserved tyrosine residue (Tyr106 in BRD9). nih.gov The binding affinity is also significantly influenced by non-polar, van der Waals interactions with hydrophobic residues within the binding pocket, such as Phenylalanine 44 (Phe44), Phenylalanine 47 (Phe47), Valine 49 (Val49), and Isoleucine 53 (Ile53). nih.gov These computational insights are invaluable for the structure-based design and optimization of more potent and selective bromodomain inhibitors based on the this compound scaffold.

Table 2: Ligand-Target Interaction Details

| Target | Compound Class | Key Interactions | Method of Analysis | Reference |

|---|---|---|---|---|

| Influenza A Endonuclease | Bromo-hydroxypyridinone | Metal chelation (M1, M2), π-stacking with His41, H-bond with Lys134. | X-ray Crystallography | nih.gov |

| BRD9 Bromodomain | Pyridinone-like inhibitors | H-bond with Asn100, π-stacking with Tyr106, Hydrophobic interactions. | Molecular Docking & MD Simulations | nih.gov |

Rational Design of Molecular Probes and Chemical Tools for Biological Systems

The rational design of small molecules allows for the creation of chemical probes and tools to investigate complex biological systems and validate new drug targets. purdue.edu this compound and its derivatives serve as excellent examples of scaffolds that can be systematically modified to generate such tools.

The development of influenza endonuclease inhibitors based on this scaffold is a clear demonstration of rational, structure-based design. The discovery began with a fragment screen that identified an initial, weakly binding hit. nih.gov Guided by crystallographic data, this hit was optimized—substituting chlorine with bromine, for instance—to enhance binding affinity and potency. nih.gov The detailed understanding of the inhibitor's unique binding mode, particularly the π-stacking interaction with His41, provides a blueprint for designing new chemical classes of inhibitors with improved properties. nih.gov

Beyond a single target, related compounds like 5-Bromo-1-methylpyridin-2(1H)-one are utilized as versatile chemical tools in biochemical research to study enzyme interactions and as intermediates in the synthesis of other biologically active molecules. chemimpex.com By leveraging the core pyridinone structure, which can be readily functionalized, medicinal chemists can design molecular probes tailored for specific applications, such as fluorescently labeled ligands for binding assays or biotinylated derivatives for target identification studies. This approach of using a well-characterized chemical scaffold as a starting point accelerates the development of selective agents to probe signaling pathways and serve as leads for future drug development. purdue.edu

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of hydroxypyridinone scaffolds is an active area of research, with a growing emphasis on green and sustainable methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research will likely focus on the development of more eco-friendly and efficient methods for the synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one and its analogs.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are known for their high atom economy, reduced waste generation, and operational simplicity. The development of an MCR for the synthesis of the 5-bromo-substituted hydroxypyridinone core would represent a significant advancement.

Furthermore, the exploration of alternative, greener solvent systems is crucial. The use of water, supercritical fluids, or bio-based solvents in the synthesis of hydroxypyridinones can significantly reduce the environmental impact of these processes. Additionally, catalyst development, including the use of heterogeneous or biocatalysts, could lead to more sustainable and selective synthetic transformations.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | High atom economy, reduced reaction steps and waste. |

| Green Solvents (e.g., water) | Reduced environmental impact, improved safety. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling. |

| Biocatalysis | High selectivity under mild conditions. |

Exploration of Uncharted Reactivity Modes and Transformations

The reactivity of hydroxypyridinones is largely dominated by their exceptional metal-chelating ability. However, the introduction of a bromine atom at the 5-position of the 1-hydroxypyridin-2(1H)-one scaffold opens up new avenues for exploring uncharted reactivity.

The carbon-bromine bond in this compound can serve as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide range of functional groups at the 5-position, leading to the generation of novel derivatives with tailored properties.

Moreover, the interplay between the bromo substituent and the hydroxypyridinone core could lead to unexpected reactivity. For instance, the bromine atom may influence the electronic properties of the ring system, thereby modulating its coordination chemistry and the stability of its metal complexes. The potential for intramolecular interactions between the bromine and the N-hydroxy group or a coordinated metal ion also warrants investigation. Recent studies on related hydroxypyridinone ligands have revealed unexpected metal-mediated hydrolysis of amide bonds, highlighting that even well-established scaffolds can exhibit surprising reactivity under certain conditions. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new applications. For this compound, advanced computational modeling can provide valuable insights into its structure, electronic properties, and interaction with other chemical species.

Density Functional Theory (DFT) calculations can be employed to predict key parameters such as molecular geometry, vibrational frequencies, and electronic transitions. nih.gov Such calculations can also be used to estimate the acidity (pKa) of the N-hydroxy group and the stability constants of its metal complexes. This information is crucial for understanding the chelation behavior of the molecule and for designing new ligands with enhanced affinity and selectivity for specific metal ions.

Furthermore, computational modeling can be used to explore the reaction mechanisms of potential synthetic transformations and to predict the outcomes of uncharted reactivity modes. For example, modeling the transition states of cross-coupling reactions involving the C-Br bond could help in optimizing reaction conditions and catalyst selection.

| Computational Method | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, pKa, stability constants. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents and biomolecules. |

Expanding Applications in Chemo- and Biocatalysis

Hydroxypyridinone-metal complexes have shown promise as catalysts in a variety of organic transformations. The ability of the hydroxypyridinone ligand to stabilize metal ions in different oxidation states makes them attractive candidates for redox catalysis. The introduction of a bromine atom in this compound provides an opportunity to fine-tune the electronic and steric properties of the resulting metal complexes, which could in turn enhance their catalytic activity and selectivity.

Future research could explore the use of this compound-metal complexes as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The bromine substituent could also serve as an anchoring point for immobilizing the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

In the realm of biocatalysis, hydroxypyridinones could be explored as inhibitors or modulators of metalloenzymes. The strong metal-chelating properties of this compound could be harnessed to target the active sites of these enzymes. The bromine atom could be further functionalized to introduce moieties that enhance binding affinity and specificity.

Design of Next-Generation Molecular Scaffolds for Mechanistic Probes

The hydroxypyridinone scaffold is a versatile platform for the design of molecular probes for various biological and environmental applications. mdpi.com The ability of hydroxypyridinones to bind to metal ions can be exploited for the development of sensors for the detection of specific metal cations. The bromine atom in this compound offers a convenient site for the attachment of fluorophores or other signaling units.

For instance, through a cross-coupling reaction at the 5-position, a fluorescent moiety could be introduced, leading to a "turn-on" or "turn-off" fluorescent response upon metal binding. Such probes could be valuable tools for studying the role of metal ions in biological systems or for monitoring environmental contamination.

Furthermore, the this compound scaffold could be used to develop mechanistic probes to study complex chemical and biological processes. For example, by attaching a photoaffinity label or a clickable handle via the bromine atom, it would be possible to identify the binding partners of the hydroxypyridinone in a cellular context.

| Application | Design Strategy for this compound |

| Fluorescent Metal Ion Sensors | Attachment of a fluorophore at the 5-position via cross-coupling. |

| Radiopharmaceuticals | Chelation of radioactive metal ions for imaging or therapy. |

| Mechanistic Probes | Introduction of photoaffinity labels or clickable groups. |

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-1-hydroxypyridin-2(1H)-one to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as stoichiometry, temperature, and solvent selection. For example, 5-bromopyridin-2(1H)-one has been used as a starting material in bromination reactions under controlled conditions (e.g., acetic acid or DMF as solvents). To enhance yield, consider:

- Catalyst screening : Transition-metal catalysts (e.g., CuBr₂) may improve regioselectivity.

- Temperature control : Reactions at 60–80°C often balance reactivity and decomposition risks.

- Workup procedures : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate minimizes side products .

Safety Note : Use PPE (gloves, goggles) and ensure adequate ventilation during synthesis .

Q. What purification methods are most effective for isolating 5-bromo-1-hydroxypin-2(1H)-one from reaction mixtures?

- Methodological Answer : Recrystallization is preferred due to the compound’s moderate solubility. Suitable solvents include:

- Ethanol/water mixtures (1:1 v/v) for high recovery rates.

- Hot acetonitrile for impurities with lower solubility.

Key Considerations : - Monitor melting points (reported ranges: 180–183°C and 198–202°C) to assess purity; discrepancies may indicate polymorphs or impurities .

- Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves complex mixtures but may reduce yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (broad singlet, δ 10–12 ppm).

- ¹³C NMR : Confirm bromine substitution via deshielded pyridinone carbons (δ 110–160 ppm).

- X-ray Crystallography : SHELX software refines crystal structures, resolving tautomeric forms (e.g., keto-enol equilibrium) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 190 (calculated for C₅H₄BrNO₂).

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination pathway of pyridinone derivatives?

- Methodological Answer : Mechanistic insights require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Intermediate Trapping : Use quenching agents (e.g., Na₂S₂O₃) to isolate brominated intermediates for NMR analysis.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity trends .

Q. What computational strategies predict the electronic properties of this compound for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) can:

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

- Methodological Answer : Contradictions often arise from polymorphs or impurities. Systematic analysis includes:

- DSC/TGA : Differentiate polymorphs via endothermic peaks (e.g., α-form at 180°C vs. β-form at 198°C).

- PXRD : Compare diffraction patterns with simulated data from single-crystal structures.

- Elemental Analysis : Verify Br content (theoretical: 41.8%) to rule out impurities .

| Reported Melting Points | Possible Causes |

|---|---|

| 180–183°C | α-polymorph or hydrated form |

| 198–202°C | Anhydrous β-polymorph |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.